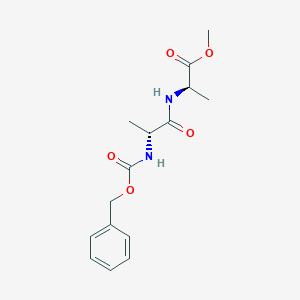

Z-D-Ala-D-Ala-OMe

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Structural Characterization of Z D Ala D Ala Ome and Its Analogues

Optimized Solution-Phase Peptide Synthesis Strategies for Z-D-Ala-D-Ala-OMe

Solution-phase peptide synthesis offers advantages such as scalability and ease of purification for certain peptides, including protected dipeptides like this compound. The synthesis of this compound involves the strategic implementation of protecting groups and the use of specific coupling reagents to form the peptide bond between two D-alanine residues.

Methodologies for Benzyloxycarbonyl (Z) Protection and Methyl Ester (OMe) Derivatization

The synthesis of this compound requires the protection of the N-terminus of the first D-alanine residue with a benzyloxycarbonyl (Z) group and the C-terminus of the second D-alanine residue as a methyl ester (OMe). The Z group is a common Nα-protecting group historically utilized in solution-phase peptide synthesis. peptide.comrsc.org It is typically introduced by reacting the amino acid with a benzyloxycarbonylating agent, such as benzyl (B1604629) chloroformate or Z-OSu (N-(Benzyloxycarbonyloxy)succinimide), under weakly basic conditions. rsc.orgub.edu

Methyl ester derivatization of the C-terminus is a straightforward process, commonly achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or HCl gas. wiley-vch.deiris-biotech.de This forms a stable ester linkage that can be removed later in the synthesis if a free carboxylic acid is required. The methyl ester is generally stable to the conditions used for Z-group removal, although strong alkaline conditions can lead to saponification and potential racemization, particularly in peptides containing certain residues. wiley-vch.de

Application of Specific Coupling Reagents and Conditions for Dipeptide Formation

The formation of the peptide bond between the Z-protected D-alanine and the D-alanine methyl ester requires efficient coupling reagents. Solution-phase synthesis of dipeptides like Z-D-Ala-Gly-OMe has been reported using coupling reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). ptfarm.plluxembourg-bio.com These reagents facilitate the activation of the carboxyl group of the N-protected amino acid, allowing it to react with the amino group of the amino acid ester to form the amide bond.

Specific conditions, including temperature and solvent, are optimized to maximize yield and minimize side reactions such as racemization. For instance, coupling reactions using CDMT have been performed at low temperatures (e.g., 0°C) and allowed to warm to room temperature over several hours. ptfarm.pl Solvents such as acetonitrile (B52724) or dichloromethane (B109758) are commonly employed in these solution-phase coupling reactions. ptfarm.plgoogle.com

While the direct synthesis of this compound using specific coupling reagents is not explicitly detailed in the provided snippets, the synthesis of analogous protected dipeptide methyl esters, such as Z-D-Ala-Gly-OMe and Z-D-Ala-L-Ala-OMe, using similar solution-phase methodologies and coupling reagents like CDMT, provides a strong indication of the applicable strategies for this compound. ptfarm.plluxembourg-bio.com The use of D-amino acids does not fundamentally alter the chemical principles of peptide bond formation via activated carboxylates, although stereochemical considerations are paramount.

Chemoenzymatic Synthesis Approaches Utilizing Proteases with D-Amino Acid Substrates

Chemoenzymatic synthesis offers an alternative approach to peptide bond formation, utilizing enzymes as biocatalysts. While most natural proteases exhibit high stereospecificity for L-amino acids, there is increasing interest in employing or engineering enzymes that can utilize D-amino acid substrates for the synthesis of D-peptides. nih.govrsc.orgnih.gov

Proteases can catalyze peptide synthesis under specific conditions, often favoring synthesis over hydrolysis by using activated ester substrates or operating in conditions that shift the equilibrium towards synthesis. mdpi.com Alkaline D-peptidase (ADP) from Bacillus cereus is an example of a protease that can work with D-amino acids. nih.govrug.nl Studies have explored the use of D-stereospecific proteases for incorporating D-amino acids into polypeptides. rsc.org

Research into the stereospecificity of enzymes like papain has shown that while they primarily favor L-amino acids, they can still interact with D-stereoisomers. nih.gov Computational studies have provided insights into the energy barriers involved in protease-catalyzed reactions with chiral substrates, indicating that while barriers for D-substrates might be higher than for L-substrates, synthesis is still possible. rsc.org Although direct examples of chemoenzymatic synthesis of this compound are not explicitly detailed, the broader research into chemoenzymatic peptide synthesis with D-amino acids suggests the potential applicability of this approach, particularly with engineered proteases or optimized reaction conditions that favor the incorporation of D-alanine residues. rsc.orgmdpi.com

High-Resolution Spectroscopic and Diffraction-Based Structural Elucidation

Understanding the three-dimensional structure and conformation of peptides like this compound is essential for correlating structure with properties. High-resolution techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction are powerful tools for this purpose. researchgate.netresearchgate.netthieme-connect.de

Conformational Analysis via Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

FT-IR and NMR spectroscopy are widely used for conformational analysis of peptides in solution. rsc.orgresearchgate.netresearchgate.netthieme-connect.denih.gov FT-IR spectroscopy provides information about the peptide backbone conformation, particularly through the analysis of the amide I and amide II bands, which are sensitive to hydrogen bonding and the geometry of the peptide bond. mdpi.comucl.ac.uk Changes in the position and intensity of these bands can indicate the presence of different secondary structures such as turns or helical conformations. ucl.ac.uk

¹H NMR spectroscopy offers detailed information about the local environment of individual atoms and the presence of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations. rsc.orgresearchgate.netresearchgate.netnih.gov Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations can provide constraints on the dihedral angles of the peptide backbone and side chains, allowing for the determination of preferred conformations in solution. thieme-connect.de Concentration-dependent studies in FT-IR and NMR can also help distinguish between intramolecular and intermolecular interactions. mdpi.com

Studies on various protected peptides, including those containing D-amino acids and α-methylated residues, have utilized FT-IR and NMR to elucidate their solution-state conformations. rsc.orgresearchgate.netresearchgate.netnih.govpsu.edu These studies demonstrate the capability of these spectroscopic methods to reveal details about β-bends, helical structures, and extended conformations in peptides. researchgate.netresearchgate.netnih.govpsu.edu

X-ray Diffraction Studies on Z-D-(αMe)Leu-(D-Ala)₂-OMe Monohydrate and Related D-Peptides

X-ray diffraction is a definitive technique for determining the precise molecular and crystal structure of peptides in the solid state. researchgate.netresearchgate.netthieme-connect.denih.govpsu.edursc.org By analyzing the diffraction pattern produced by a peptide crystal, the electron density can be mapped, allowing for the determination of atomic positions and thus the complete three-dimensional structure, including bond lengths, bond angles, and torsion angles. rsc.org

X-ray diffraction studies have been performed on various protected peptides containing D-amino acids and conformationally constrained residues to understand their preferred solid-state conformations. Notably, the crystal structure of Z-D-(αMe)Leu-(D-Ala)₂-OMe monohydrate, a tripeptide analogue containing a D-alanine dimer sequence, has been resolved by X-ray diffraction. researchgate.netresearchgate.net These studies provide valuable insights into how the incorporation of D-amino acids and α-methylated residues influences peptide folding and the adoption of specific secondary structures like β-bends and helical conformations. researchgate.netresearchgate.netnih.govpsu.edu

Research has shown that the crystal state conformation of peptides can sometimes differ from their solution-state conformation, highlighting the importance of using complementary techniques for structural analysis. ucl.ac.uk However, in some cases, the conformational preferences observed in solution by NMR and FT-IR are well reproduced in the crystal state as determined by X-ray diffraction. researchgate.net X-ray diffraction studies on related D-peptides and those containing α,α-disubstituted glycines have contributed significantly to understanding the relationship between amino acid chirality, substitution patterns, and peptide secondary structure formation. researchgate.netresearchgate.netnih.govpsu.eduepdf.pub

Theoretical and Computational Chemistry for Peptide Conformation and Reactivity

The three-dimensional structure of a peptide dictates its function and interactions. Theoretical and computational chemistry methods are indispensable for probing the preferred conformations, flexibility, and potential reaction pathways of peptides and their protected analogues. These methods allow researchers to explore energy landscapes, identify stable conformers, and understand the subtle interplay of forces governing molecular behavior.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Landscapes of Oligopeptides

Quantum Mechanical (QM) and Molecular Mechanics (MM) calculations are widely used, often in combination (QM/MM), to study the conformational behavior of peptides. MM methods utilize classical physics to approximate the potential energy of a system based on parameters derived from experimental data or higher-level calculations. While computationally efficient for large systems, classical force fields may not accurately capture electronic effects crucial for describing conformational transitions and interactions in peptides researchgate.net.

QM methods, in contrast, solve the electronic Schrödinger equation, providing a more accurate description of bonding, charge distribution, and energy. However, their computational cost limits their application to smaller systems. The QM/MM approach addresses this limitation by treating a critical region of the molecule (e.g., the peptide backbone or active site) with a QM method and the rest of the system (e.g., solvent or protecting groups) with an MM force field researchgate.netduke.edu.

Studies on alanine (B10760859) dipeptide models, such as Ace-Ala-Nme (N-acetyl-alanine-N'-methylamide), have utilized QM/MM and various MM force fields to compare conformational distributions researchgate.netduke.edu. These comparisons have highlighted that including quantum mechanical effects is important for accurately predicting backbone conformations, particularly in solution researchgate.net. The conformational equilibrium of alanine dipeptide in different phases has also been investigated theoretically acs.org. Research indicates that the polyproline II (PPII) conformation is prevalent in alanine oligopeptides researchgate.net.

QM/MM simulations are also applied to investigate the stereospecificity of enzymes interacting with peptide substrates. For instance, studies on the enzyme papain with D- and L-Ala-OEt substrates have used QM/MM to analyze the activation barriers for different steps of the reaction, providing insights into why the enzyme shows preference for certain stereoisomers nih.govacs.org. Molecular dynamics (MD) simulations, often employing MM force fields or QM/MM, are used to study the conformational propensity of peptides, including the formation of specific secondary structures like beta-turns stabilized by intramolecular hydrogen bonds rsc.org.

Density Functional Theory (DFT) Applications in Understanding Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method widely applied to investigate the electronic structure, properties, and interactions of molecules, including peptides. DFT focuses on the electron density of a system, which simplifies calculations compared to methods that explicitly treat wave functions.

DFT is particularly useful for studying molecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic effects, which are fundamental to peptide conformation and recognition mdpi.com. Different approximations (functionals) within DFT are available, each suited for different types of systems and interactions. For instance, generalized gradient approximation (GGA) functionals are often applied to molecular property calculations and hydrogen bonding systems, while long-range corrected DFT (LC-DFT) is suitable for studying solvent effects and weak interactions mdpi.com. Hybrid functionals like B3LYP and PBE0 are commonly used for investigating reaction mechanisms and molecular spectroscopy mdpi.com.

Conformational analysis of protected dipeptides has been successfully carried out using DFT methods. Studies on N-formyl-D-serine-D-alanine-NH2, a protected D-dipeptide analogue, have employed DFT to explore stable conformers in both gas phase and solution, identifying key intramolecular hydrogen bonds that stabilize specific conformations, such as beta-turns nih.govresearchgate.net.

DFT can also be used to interpret experimental data, such as vibrational spectra (IR and Raman), by calculating theoretical spectra and assigning vibrational modes based on the optimized molecular structure nih.gov. Furthermore, DFT can provide insights into the energy frameworks of molecular crystals, helping to understand the role of intermolecular interactions like hydrogen bonds in solid-state structures nih.gov.

For larger peptide systems, DFT can be integrated with MM methods through multiscale approaches like the ONIOM framework, allowing for high-precision QM calculations on a specific region while treating the rest of the system with a less computationally demanding MM method mdpi.com. DFT has also been applied to study the reactivity of organic molecules, analyzing transition states and energetics of reactions nih.gov, which can be extended to understand potential reactions involving peptide functional groups or protecting groups.

Computational studies utilizing DFT, QM, and MM methods provide crucial insights into the conformational preferences and molecular interactions of peptides like this compound and its analogues, contributing to a deeper understanding of their behavior at the molecular level.

Z D Ala D Ala Ome in the Research of Antimicrobial Resistance Mechanisms

Glycopeptide Resistance via D-Ala-D-Lac Peptidoglycan Precursor Modifications

Glycopeptide antibiotics, such as vancomycin (B549263), exert their effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis mims.comfishersci.senih.govresearchgate.netresearchgate.netwikipedia.org. Resistance to glycopeptides, particularly in enterococci, commonly arises from a modification of this target site. Resistant strains synthesize peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala researchgate.netwikipedia.orgnih.govresearchgate.netnih.gov. This substitution results in a significant reduction in the binding affinity of glycopeptides like vancomycin, rendering the antibiotic ineffective researchgate.netwikipedia.orgnih.govresearchgate.net. The structural difference, specifically the replacement of a terminal amide bond with an ester bond, disrupts key hydrogen bonding interactions required for high-affinity binding of vancomycin wikipedia.org.

Research into this resistance mechanism often involves studying the enzymes responsible for the synthesis of these altered precursors and the interaction of antibiotics with different peptidoglycan termini. Compounds structurally related to D-Ala-D-Ala and D-Ala-D-Lac, including protected forms like Z-D-Ala-D-Ala-OMe, can be synthesized and used as substrates or probes in enzymatic assays and binding studies to understand the molecular basis of this resistance.

Altered Ligase Specificity (VanA, VanB, VanC) and Reduced Vancomycin Binding Affinity

The crucial step in the development of high-level glycopeptide resistance is the acquisition of genes encoding modified D-Ala:D-ligases, such as VanA, VanB, and VanD, which preferentially catalyze the formation of D-Ala-D-Lac depsipeptides instead of the native D-Ala-D-Ala dipeptide researchgate.netnih.govnih.govpsu.educapes.gov.br. VanC and VanE ligases, found in intrinsically resistant species, synthesize D-Ala-D-Ser capes.gov.brnih.gov. These acquired ligases have altered substrate specificity compared to the native D-Ala:D-Ala ligase (Ddl) nih.govpsu.edunih.gov. The VanA and VanB ligases show high amino acid sequence similarity to each other and to D-Ala-D-Ala ligases from glycopeptide-producing organisms, suggesting a potential evolutionary relationship nih.govnih.govpsu.edu.

The reduced vancomycin binding affinity to the D-Ala-D-Lac terminus is a direct consequence of this altered ligase activity and the resulting change in peptidoglycan precursor structure researchgate.netwikipedia.orgnih.govresearchgate.net. Studies investigating the kinetics and substrate specificity of Van ligases often utilize synthetic dipeptides or their derivatives as substrates to characterize their enzymatic activity and understand the molecular basis for their altered specificity. While direct studies specifically mentioning this compound in this context were not prominently found, protected D-Ala-D-Ala and D-Ala-D-Lac peptides are commonly employed in biochemical assays to measure ligase activity and study the interaction of vancomycin and its analogs with these different termini researchgate.netnih.govnih.govuu.nl. The binding affinity of vancomycin to D-Ala-D-Ala is significantly higher (approximately 1000-fold) than to D-Ala-D-Lac wikipedia.org.

Immunomodulatory Effects of D-Ala-Ended Peptidoglycan Precursors on Host Response

Peptidoglycan, a major component of the bacterial cell wall, is a microbe-associated molecular pattern (MAMP) that can activate host immune responses, primarily through interaction with pattern recognition receptors like Toll-Like Receptor 2 (TLR2) and NOD-like receptors (NOD1 and NOD2) frontiersin.orgnih.gov. The specific structure and modifications of peptidoglycan, including the composition of the peptide stem, can influence the nature and magnitude of the host immune response frontiersin.orgnih.gov.

Recent research suggests that the D-Ala content and the specific termini of peptidoglycan precursors can play a role in modulating the host immune response frontiersin.orgnih.gov. For example, studies in Lactobacillus plantarum have shown that an increase in D-Ala-ended peptidoglycan precursors can enhance the secretion of pro-inflammatory cytokines by macrophages frontiersin.orgnih.gov. This indicates that alterations in peptidoglycan structure, such as those occurring during the development of glycopeptide resistance, could potentially have immunomodulatory effects. While this compound itself is a small, protected dipeptide and not a full peptidoglycan precursor, synthetic peptidoglycan fragments containing D-Ala-D-Ala termini, which could potentially be synthesized using protected dipeptides like this compound as building blocks, are used in immunological studies to investigate the specific immune responses triggered by different peptidoglycan structures nih.gov.

Beta-Lactam Resistance and Penicillin-Binding Protein Alterations

Beta-lactam antibiotics, such as penicillins and cephalosporins like ceftaroline (B109729), target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) mims.commdpi.commdpi.com. PBPs are a group of bacterial enzymes that catalyze the transpeptidation reaction, the final step in peptidoglycan synthesis, which involves the cross-linking of peptide side chains mims.commdpi.combiorxiv.org. This cross-linking is essential for maintaining the structural integrity of the bacterial cell wall.

Resistance to beta-lactam antibiotics can arise through various mechanisms, including the production of beta-lactamases that degrade the antibiotic, alterations in outer membrane permeability, efflux pumps, and modifications to the PBP targets themselves mdpi.com. Alterations in PBPs can reduce their affinity for beta-lactam antibiotics, allowing cell wall synthesis to continue even in the presence of the drug mims.commdpi.com.

Structural Basis of Beta-Lactam Mimicry of D-Ala-D-Ala and PBP Inhibition

Beta-lactam antibiotics are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor researchgate.net. PBPs recognize and bind to the D-Ala-D-Ala motif during the transpeptidation reaction. Beta-lactams mimic this structure and acylate the active site serine residue of the PBP, forming a stable covalent complex that inactivates the enzyme mims.commdpi.comresearchgate.net. This irreversible inhibition prevents the transpeptidation reaction, leading to a weakened cell wall and ultimately cell lysis.

The structural similarity between beta-lactams and D-Ala-D-Ala is key to their inhibitory activity. Research into the mechanism of PBP inhibition often involves structural studies of PBPs bound to beta-lactams or synthetic peptides mimicking the D-Ala-D-Ala substrate. While this compound is not a beta-lactam, synthetic D-Ala-D-Ala peptides and their derivatives can be used in biochemical assays to study PBP activity and substrate recognition, providing insights into how beta-lactams effectively compete for the PBP active site by mimicking the native D-Ala-D-Ala substrate researchgate.net.

Impact of PBP Mutations on Ceftaroline Susceptibility and Resistance

Ceftaroline is a fifth-generation cephalosporin (B10832234) with activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mims.commdpi.com. Its activity against MRSA is attributed to its high affinity for PBP2a, a modified PBP found in these resistant strains that has reduced affinity for other beta-lactams mims.commdpi.com.

Mutations in PBPs can lead to reduced susceptibility or resistance to beta-lactam antibiotics, including ceftaroline researchgate.netuni-freiburg.de. These mutations can alter the structure of the PBP active site, affecting the binding affinity of the antibiotic while ideally retaining sufficient catalytic activity for cell wall synthesis. Research in this area focuses on identifying specific PBP mutations that confer resistance and understanding the structural consequences of these mutations on antibiotic binding and enzyme function. Studies may involve expressing and purifying mutant PBPs and assessing their interaction with ceftaroline and other beta-lactams. While this compound is not directly involved in PBP mutations, synthetic D-Ala-D-Ala peptides could potentially be used as substrates to characterize the enzymatic activity of both wild-type and mutant PBPs in biochemical assays, helping to understand how mutations affect substrate turnover relative to antibiotic inhibition.

Bacterial Cell Wall Remodeling and D-Amino Acid Incorporation in Resistance Phenotypes

Bacterial cell wall remodeling is a dynamic process essential for growth, division, and adaptation to environmental changes biorxiv.orgnih.govfrontiersin.org. This process involves the coordinated action of enzymes that synthesize, cross-link, and hydrolyze peptidoglycan biorxiv.orgfrontiersin.org. D-amino acids, including D-alanine, play a critical role in peptidoglycan synthesis, being incorporated into the peptide side chains nih.govbiorxiv.orgfrontiersin.orgfishersci.ca.

Beyond their essential role in peptidoglycan synthesis, D-amino acids have been found to influence cell wall composition and structure and can accumulate in bacterial cultures, potentially modulating peptidoglycan synthesis and influencing resistance phenotypes nih.gov. The incorporation of D-amino acids other than D-alanine into peptidoglycan can also occur and contribute to altered cell wall properties nih.gov.

Mechanisms of Non-Canonical D-Amino Acid Insertion into Peptidoglycan by L,D-Transpeptidases

Bacterial peptidoglycan is a mesh-like layer providing structural integrity to the cell wall, composed of glycan strands cross-linked by peptides. While the canonical cross-linking is mediated by D,D-transpeptidases, involving the cleavage of a terminal D-Ala-D-Ala bond, L,D-transpeptidases offer an alternative pathway, forming 3,3-cross-links or other non-canonical linkages nii.ac.jp. The incorporation of non-canonical D-amino acids into peptidoglycan is a mechanism that can affect cell wall structure and potentially contribute to antibiotic resistance or immune evasion.

Research into these mechanisms often involves the use of modified D-amino acids or peptides as probes to visualize and study peptidoglycan synthesis in live bacteria ebi.ac.uksigmaaldrich.com. Modified D-Ala-D-Ala dipeptides, for instance, have been developed as tools for imaging peptidoglycan biosynthesis, allowing researchers to visualize where and how new peptidoglycan is being incorporated into the cell wall sigmaaldrich.comgoogle.com. These probes are designed to be incorporated into the peptidoglycan structure by the bacterial synthesis machinery and can then be labeled, often fluorescently, for microscopic visualization google.com.

This compound, as a protected D-Ala-D-Ala methyl ester, is a relevant synthetic building block (synthon) for creating such modified D-Ala-D-Ala probes and analogs parisdescartes.fruniversiteitleiden.nl. By synthesizing derivatives of D-Ala-D-Ala with attached tags or modifications, researchers can investigate the substrate specificity of different transpeptidases, including L,D-transpeptidases, and study how these enzymes handle non-canonical substrates or participate in alternative cross-linking pathways. The use of such probes derived from D-Ala-D-Ala structures aids in deciphering the precise mechanisms by which L,D-transpeptidases function and how non-canonical D-amino acids are integrated into the peptidoglycan network, providing insights into potential new targets for antimicrobial intervention or strategies to overcome resistance mechanisms involving altered peptidoglycan synthesis.

Role of Peptidoglycan Hydrolases and Deacetylases in Cell Wall Dynamics and Pathogenesis

Peptidoglycan hydrolases, also known as murein hydrolases, are enzymes that cleave the peptidoglycan structure. They play essential roles in cell wall remodeling, growth, division, and processes like sporulation and biofilm formation. Some peptidoglycan hydrolases are peptidases that can cleave peptide bonds within the peptidoglycan stem peptides, including those involving D-amino acids mdpi.comopen.ac.uk. D,D-carboxypeptidases, for example, are enzymes that cleave the terminal D-Ala-D-Ala bond in the peptidoglycan precursor pentapeptide, thereby modulating the degree of cross-linking in the cell wall google.comnih.govuniprot.orgebi.ac.uk.

Deacetylases are another class of enzymes that can modify peptidoglycan or other cell envelope components. For instance, peptidoglycan deacetylases can remove acetyl groups from N-acetylglucosamine or N-acetylmuramic acid residues in the glycan strands, which can affect the susceptibility of peptidoglycan to degradation by host lysozyme (B549824) and contribute to immune evasion and pathogenesis ebi.ac.uk. Enzymes like LpxC, a UDP-3-O-acyl-N-acetylglucosamine deacetylase, are involved in the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria, highlighting the interconnectedness of cell envelope synthesis pathways researchgate.netmedchemexpress.com.

While this compound is not typically described as a direct substrate for these enzymes in its protected form, the D-Ala-D-Ala moiety is the natural substrate for D,D-carboxypeptidases uniprot.orgebi.ac.uk. Research utilizing D-Ala-D-Ala or modified D-Ala-D-Ala derivatives can be employed to study the activity and specificity of peptidoglycan hydrolases, particularly those with peptidase activity targeting the D-Ala-D-Ala linkage. By synthesizing protected or modified D-Ala-D-Ala compounds, researchers can design substrates or inhibitors to probe the catalytic mechanisms of these hydrolases and understand their roles in cell wall turnover and bacterial survival. This research is crucial for identifying how bacteria manipulate their cell wall structure through enzymatic activity during growth, division, and infection.

Global Antimicrobial Resistance Mechanisms Involving Mobile Genetic Elements and Target Modification

Antimicrobial resistance is a significant global health threat, driven by various mechanisms including enzymatic inactivation of antibiotics, active efflux of drugs, reduced permeability of the cell envelope, and modification of the antibiotic target sigmaaldrich.comnih.gov. Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a crucial role in the dissemination of antibiotic resistance genes among bacterial populations nih.govnih.govcardiff.ac.uk.

Target modification is a key resistance mechanism where alterations in the bacterial target molecule reduce or eliminate the binding affinity of the antibiotic. In the context of cell wall-targeting antibiotics, modifications to the peptidoglycan synthesis machinery, particularly penicillin-binding proteins (PBPs) which act as transpeptidases and carboxypeptidases, are significant nih.govuniprot.orgbiosynth.com. Beta-lactam antibiotics, for example, exert their effect by mimicking the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby inhibiting the transpeptidation reaction catalyzed by PBPs mdpi.comnih.gov. Resistance through target modification can involve mutations in the genes encoding PBPs, leading to altered enzyme structures with reduced affinity for beta-lactams nih.gov. Another example is the acquisition of genes like vanA, which encode enzymes that synthesize D-Ala-D-Lactate or D-Ala-D-Serine instead of D-Ala-D-Ala, leading to vancomycin resistance because the antibiotic has lower affinity for these modified precursors cardiff.ac.uk.

While this compound itself is not a mobile genetic element or a modified target found in resistant bacteria, research utilizing D-Ala-D-Ala and its derivatives is fundamental to understanding resistance mechanisms involving target modification in peptidoglycan synthesis. By studying the interaction of modified D-Ala-D-Ala compounds with wild-type and modified PBPs or other peptidoglycan-modifying enzymes, researchers can gain insights into how structural changes in the target affect substrate binding and catalysis. This research helps to elucidate the molecular basis of resistance and can inform the design of new antibiotics or strategies to overcome existing resistance mechanisms. The synthesis of various D-Ala-D-Ala-based probes and analogs, potentially using this compound as a starting material, is therefore indirectly linked to the study of global antimicrobial resistance by providing tools to investigate the impact of target modification on essential bacterial processes.

Advanced Research Methodologies and Applications of Z D Ala D Ala Ome Derivatives

Computational Approaches in Antimicrobial Drug Discovery

Computational methods play a significant role in the discovery and design of antimicrobial drugs targeting bacterial cell wall synthesis. These approaches enable the screening of large compound libraries and the detailed analysis of enzyme-inhibitor interactions. researchgate.netbiorxiv.orgnih.gov

Structure-Based Virtual Screening for Novel D-Ala-D-Ala Ligase Inhibitors

Structure-based virtual screening (SBVS) is a widely used computational technique to identify potential inhibitors of D-Ala-D-Ala ligase. acs.orgresearchgate.netbiorxiv.orgnih.gov This method involves screening large databases of small molecules against the known three-dimensional structure of the enzyme's active site. acs.orgresearchgate.netbiorxiv.org The goal is to identify compounds that are predicted to bind strongly to the active site and thus inhibit enzyme activity. acs.orgresearchgate.netbiorxiv.org

Studies have utilized SBVS with tools like AutoDock to screen diverse compound libraries against Ddl isoforms from various bacteria, including Escherichia coli and Burkholderia pseudomallei. acs.orgresearchgate.netbiorxiv.orgnih.gov For instance, a virtual screening of a library of nearly 2000 compounds against E. coli DdlB identified several compounds with inhibitory activity in in vitro assays. acs.orgresearchgate.netnih.gov These computational screenings help prioritize compounds for experimental testing, accelerating the drug discovery process. acs.orgresearchgate.netbiorxiv.orgnih.gov

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions

Molecular docking is used to predict the binding pose and affinity of a ligand (potential inhibitor) within the active site of an enzyme like D-Ala-D-Ala ligase. biorxiv.orgnih.govinnovareacademics.in This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. biorxiv.orgnih.govinnovareacademics.in

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the enzyme-inhibitor complex over time in a simulated physiological environment. biorxiv.orgnih.govinnovareacademics.in MD simulations can reveal the flexibility of the enzyme and how it affects ligand binding, providing a more realistic picture compared to static docking studies. biorxiv.orgnih.govinnovareacademics.intandfonline.com For example, MD simulations have been used to validate the binding poses predicted by docking and to assess the stability of complexes formed between DdlA from Pseudomonas aeruginosa and potential inhibitors. nih.gov These simulations can help refine the understanding of binding mechanisms and evaluate the potential effectiveness of inhibitors. biorxiv.orgnih.govinnovareacademics.in

Data from molecular docking and dynamics simulations can include binding energy values, interaction types, and root mean square deviation (RMSD) of the protein-ligand complex over time. biorxiv.orgnih.govinnovareacademics.in

| Computational Method | Purpose | Key Output |

| Structure-Based Virtual Screening | Identify potential inhibitors from large libraries based on enzyme structure | Ranked list of compounds with predicted binding scores |

| Molecular Docking | Predict binding pose and affinity of a ligand to an enzyme active site | Binding energy, interaction types (hydrogen bonds, hydrophobic interactions) |

| Molecular Dynamics Simulations | Study the dynamic behavior and stability of enzyme-inhibitor complexes | RMSD, RMSF, protein-ligand contact analysis, binding free energy |

Imaging and Probing Bacterial Peptidoglycan Biosynthesis

Visualizing the process of peptidoglycan synthesis in live bacteria is crucial for understanding bacterial growth and identifying targets for antimicrobial agents. nih.govacs.orgwikipedia.orgresearchgate.net Fluorescent probes have revolutionized this field. nih.govacs.orgwikipedia.orgresearchgate.net

Development and Application of Fluorescent D-Amino Acid Probes (FDAAs) for Cell Wall Labeling

Fluorescent D-amino acids (FDAAs) are a class of probes that are efficiently incorporated into the peptidoglycan of diverse bacterial species at sites of active synthesis. nih.govacs.orgwikipedia.orgresearchgate.netrsc.org This incorporation is mediated by bacterial enzymes involved in peptidoglycan biosynthesis, such as DD-transpeptidases. acs.orgwikipedia.org FDAAs allow for specific and covalent labeling of the bacterial cell wall with minimal perturbation to cell growth. nih.govwikipedia.org

A variety of FDAAs with different fluorescent properties have been developed, enabling multicolor labeling experiments. nih.govresearchgate.netrsc.org Examples include HADA (excitation/emission λ ~405/450 nm), NADA (excitation/emission λ ~450/555 nm), and RADA (excitation/emission λ ~554/580 nm). tocris.comrndsystems.com These probes consist of a D-amino acid backbone conjugated to a fluorophore. wikipedia.org The D-amino acid component is key for recognition and incorporation by the bacterial peptidoglycan synthesis machinery. wikipedia.org

FDAAs have been successfully applied to visualize peptidoglycan synthesis dynamics in various bacterial species, including both Gram-positive and Gram-negative bacteria. nih.govwikipedia.orgrsc.orgnih.gov

| FDAA Name | Fluorophore Base | Excitation/Emission (nm) | Applications |

| HADA | Coumarin | ~405/450 | Labeling in Gram-negative bacteria, mitochondrial outer membrane permeability wikipedia.orgrndsystems.com |

| NADA | NBD | ~450/555 | General peptidoglycan labeling in diverse species |

| RADA | TAMRA | ~554/580 | Labeling in live bacteria, super-resolution microscopy wikipedia.orgtocris.com |

Strategies for In Situ Visualization of Peptidoglycan Synthesis Dynamics in Live Bacteria

FDAAs enable the in situ visualization of peptidoglycan synthesis dynamics in live bacteria through various microscopy techniques. nih.govacs.orgwikipedia.orgresearchgate.net By adding FDAAs to actively growing cells for brief periods (pulse labeling), researchers can visualize the specific regions where new peptidoglycan is being synthesized. nih.govresearchgate.net Longer labeling periods can label the entire cell wall. researchgate.net

This methodology allows for the study of different bacterial growth modes, such as peripheral elongation and septal synthesis. nih.govnih.gov It has been used to investigate how peptidoglycan synthesis is organized spatially and temporally during the bacterial cell cycle. nih.govacs.orgwikipedia.orgresearchgate.net FDAAs are valuable tools for studying bacterial morphology, growth mechanisms, and the effects of antibiotics targeting cell wall synthesis. acs.orgwikipedia.org

High-Throughput Screening Assays for Identification of Novel Enzyme Inhibitors

High-throughput screening (HTS) assays are essential for rapidly evaluating large numbers of compounds for their ability to inhibit a specific enzyme, such as D-Ala-D-Ala ligase. mobitec.commobitec.comebiohippo.comprofoldin.com These assays are designed to be sensitive, reliable, and adaptable to automated systems. mobitec.commobitec.comebiohippo.comprofoldin.com

Assays for D-Ala-D-Ala ligase activity often measure the production of D-Ala-D-Ala or the coupled hydrolysis of ATP to ADP and inorganic phosphate (B84403). mobitec.commobitec.comebiohippo.comprofoldin.com One common approach is based on detecting the inorganic phosphate generated during the ligation reaction. mobitec.commobitec.comebiohippo.comprofoldin.com This can be measured using a phosphate-binding dye that produces a detectable signal, such as light absorbance at a specific wavelength (e.g., 650 nm). mobitec.commobitec.comebiohippo.comprofoldin.com

These assays can be performed in multi-well plates (e.g., 96- or 384-well plates), allowing for the simultaneous testing of numerous compounds. mobitec.commobitec.comebiohippo.comprofoldin.com HTS assays for D-Ala-D-Ala ligase are valuable tools in drug discovery for identifying potential lead compounds that inhibit this essential bacterial enzyme. mobitec.commobitec.comebiohippo.comprofoldin.com

Fluorescence Anisotropy-Based Assays for Penicillin-Binding Protein Inhibitors

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a valuable technique for investigating molecular interactions, particularly the binding of small molecules to larger proteins. This method relies on the principle that when a fluorescent molecule (a probe) is excited by polarized light, the emitted light remains polarized if the molecule is stationary or rotating slowly. However, if the fluorescent molecule is rotating rapidly during the excited state lifetime, the emitted light becomes depolarized. When a small fluorescent probe binds to a larger protein, its rotational speed decreases significantly, leading to an increase in the observed fluorescence anisotropy. This change in anisotropy can be quantitatively measured and used to study binding events.

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan biosynthesis, specifically catalyzing the transpeptidation and transglycosylation reactions necessary for cell wall formation. wikipedia.orgwikidata.orgwikipedia.orgmims.commims.com A key feature of PBP activity is their interaction with the D-Ala-D-Ala terminus of the peptidoglycan precursor stem peptide, which is the natural substrate for transpeptidation. wikipedia.orgwikidata.orgwikipedia.orgmims.commims.comnih.govnih.gov Beta-lactam antibiotics, such as penicillins and cephalosporins, function as potent PBP inhibitors by mimicking this D-Ala-D-Ala moiety and forming a stable acyl-enzyme intermediate with a catalytic serine residue in the PBP active site, thereby inactivating the enzyme. wikipedia.orgwikidata.orgwikipedia.orgmims.commims.comnih.gov

Fluorescence anisotropy-based assays are widely used to study the binding of potential inhibitors to PBPs and to characterize the kinetics and affinity of these interactions. These assays often employ fluorescently labeled probes that bind to the PBP. These probes can be fluorescent beta-lactam derivatives, such as Bocillin-FL, which covalently label the active site serine of PBPs. wikidata.orgwikipedia.orgmims.commims.comwikipedia.org Alternatively, fluorescent probes based on peptidoglycan precursors like Lipid II, which contains the D-Ala-D-Ala motif, can be utilized to study binding to different PBP domains or associated proteins involved in cell wall synthesis. wikipedia.orgwikipedia.orgmims.com For instance, a fluorescent NBD-labeled Lipid II probe has been developed and used in FA assays to monitor binding to PBP1b, FtsW, and MurJ. wikipedia.orgwikipedia.orgmims.com

Competition binding assays are a common application of FA in PBP inhibitor research. In these assays, a fixed concentration of a fluorescent probe that is known to bind to the PBP is incubated with the protein. Increasing concentrations of an unlabeled potential inhibitor are then added. If the unlabeled compound binds to the same site as the fluorescent probe, it will displace the probe from the protein, leading to a decrease in fluorescence anisotropy. The concentration of the inhibitor required to displace half of the bound fluorescent probe (IC50) can be determined, providing a measure of its binding potency. wikipedia.orgwikipedia.orgwikidata.org

Z-D-Ala-D-Ala-OMe is a synthetic derivative related to the natural PBP substrate motif. As a D-Ala-D-Ala mimetic, its interaction with PBPs is of interest in the context of developing new antibacterial agents. Fluorescence anisotropy assays, particularly in a competitive format using a suitable fluorescent PBP probe, could be employed to quantify the binding affinity of this compound or its derivatives to various PBPs.

Research findings using fluorescence polarization have provided quantitative data on the affinity of different antibiotics for PBPs. For example, fluorescence polarization technology has been used to compare the affinities of various beta-lactam antibiotics for the penicillin-sensitive PBP2x protein from Streptococcus pneumoniae. The IC50 values determined by this method reflect the concentration of the antibiotic required to inhibit the binding or reaction of a fluorescent penicillin analog. wikipedia.org

The following table presents representative data illustrating the type of binding affinity information obtainable through fluorescence polarization assays in PBP inhibitor studies, using IC50 values for various beta-lactam antibiotics against S. pneumoniae PBP2x as reported in the literature. wikipedia.org

| Antibiotic | IC50 (nM) |

| Penicillin G | 7.9 |

| Cefotaxime | 4.4 |

| Imipenem | 5.1 |

| Piperacillin | 17 |

| Methicillin | 59 |

| Cefaclor | 294 |

| Cephalexin | 1627 |

Table 1: IC50 values of selected beta-lactam antibiotics for S. pneumoniae PBP2x determined by fluorescence polarization. Data derived from Ref. wikipedia.org.

These assays are amenable to high-throughput screening (HTS), allowing for the rapid evaluation of large libraries of compounds to identify potential PBP inhibitors. wikipedia.orgmims.commims.com The ability to continuously monitor binding in a homogeneous format makes FA a convenient and efficient method for discovering novel antibacterial agents targeting PBPs. mims.comwikipedia.orgwikipedia.org

Emerging Research Directions and Future Outlook

Design and Synthesis of Next-Generation Inhibitors Targeting D-Ala-D-Ala Ligase and Related Enzymes

D-Ala-D-Ala ligase (Ddl) plays an essential role in bacterial cell wall biosynthesis by catalyzing the synthesis of the D-Ala-D-Ala dipeptide, a key building block of peptidoglycan nih.govresearchgate.netresearchgate.net. Inhibiting Ddl activity prevents bacterial growth, making it a viable antimicrobial target researchgate.netresearchgate.net. While D-cycloserine is an antibiotic known to target Ddl, its use is limited due to side effects and relatively high minimum inhibitory concentrations researchgate.netnih.gov. Research is ongoing to discover and design more potent Ddl inhibitors with improved pharmacokinetic properties for better access to their intracellular target nih.govresearchgate.net.

Structure-based drug design and molecular docking studies are being employed to identify potential inhibitors researchgate.netresearchgate.net. These efforts have led to the identification of compounds that inhibit Ddl in the micromolar range, some showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.net. Future research aims to find inhibitors with greater potency and better intracellular penetration nih.gov.

Related enzymes in bacterial cell wall synthesis, such as alanine (B10760859) racemases (Alr and DadX), which produce D-alanine, are also established drug targets frontiersin.orgfrontiersin.org. The antibiotic D-cycloserine targets both alanine racemase and Ddl, highlighting the potential for targeting multiple enzymes in the peptidoglycan synthesis pathway nih.govcrick.ac.ukwhiterose.ac.ukacs.org. Understanding the bimodal mechanism of action of such antibiotics provides insights for designing future inhibitors nih.govcrick.ac.ukwhiterose.ac.uk.

Elucidating the Broader Physiological Roles of D-Amino Acids in Bacterial Cell Wall Homeostasis and Signaling

Beyond their well-established role as essential components of peptidoglycan, D-amino acids are increasingly recognized for their broader physiological roles in bacteria nih.govnih.govjst.go.jpmdpi.com. Diverse bacteria synthesize and release various D-amino acids, including those not previously thought to be produced, such as D-methionine and D-leucine, often at significant concentrations nih.govnih.govjst.go.jp.

These released D-amino acids function as signaling molecules that regulate crucial processes, including cell wall chemistry and architecture, stationary phase cell wall remodeling, and biofilm development and disassembly nih.govnih.govjst.go.jp. For example, D-amino acids can influence biofilm formation and disassembly in various species, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa tandfonline.com. Replacing D-alanine in peptidoglycan with other D-amino acids is known to affect biofilms tandfonline.com.

Research is focused on elucidating the mechanisms by which D-amino acids govern these processes, which could reveal new paradigms for understanding extracytoplasmic regulation and lead to the development of novel therapeutics nih.govnih.gov. Studies have also shown that bacteria use specific D-amino acids for chemotaxis, helping them navigate their environment and escape unfavorable conditions umu.se. The interaction between bacterial D-amino acids and mammalian enzymes like D-amino acid oxidase (DAO) is also being investigated for its role in mucosal immunity and homeostasis frontiersin.orgjst.go.jpfrontiersin.org.

Development of Chemical Probes for Dissecting Complex Cell Wall Remodeling Pathways

Understanding the dynamic synthesis and remodeling of the bacterial cell wall, particularly peptidoglycan, is crucial, but monitoring these processes in live cells with high spatial detail presents challenges acs.organnualreviews.org. The development of chemical probes is accelerating research in this area annualreviews.org.

Fluorescent D-amino acids are a newly developed type of probe used to visualize and study peptidoglycan synthesis and dynamics annualreviews.org. These probes can be incorporated into the peptidoglycan of bacteria but not host mammalian cells, offering high selectivity researchgate.net. Modified D-Ala-D-Ala dipeptides containing bioorthogonal tags are also being developed as novel substrates for peptidoglycan synthesis, allowing for post-labeling and microscopic visualization google.com. This approach can provide a better measure of lipid II-dependent peptidoglycan synthesis in bacteria with active L,D-transpeptidases compared to using single D-amino acids google.com.

Recent advancements include the development of rhodamine-based fluorogenic probes optimized for real-time and super-resolution imaging of peptidoglycan synthesis, enabling wash-free labeling across diverse bacterial species and quantification of synthesis rates acs.org. Minimalist probes, such as tetrazine N-acetyl muramic acid probes, are also being developed for rapid, real-time, live-cell, no-wash labeling of bacterial peptidoglycan, facilitating the study of peptidoglycan biosynthesis for new antibiotic screens acs.org. These chemical tools are vital for dissecting the complex enzymatic machinery and pathways involved in cell wall remodeling escholarship.orgumn.edu.

Applications in Synthetic Biology for Engineered Bacterial Systems and Novel Materials

Synthetic biology approaches are being applied to engineer bacterial systems with altered or enhanced properties, including those related to the cell wall and D-amino acid metabolism mdpi.comresearchgate.netnih.gov. By treating bacterial DNA as reprogrammable code, synthetic biology aims to improve specific cell functions or add new functionalities mdpi.comresearchgate.net.

One area of application is the engineering of bacterial cell walls themselves. Introducing noncanonical building blocks into the cell walls of living bacteria using synthetic biology can probe the structural and biosynthetic constraints of cell wall architecture pnas.org. This has shown that bacteria can remain viable even with a significant portion of their cell wall interconnected by synthetic cross-links not found in nature, providing a novel approach to studying cell wall adaptability and elasticity pnas.org.

Synthetic biology is also being used to engineer bacteria for the production of biomaterials, such as bacterial cellulose, which is a component of the bacterial cell wall or biofilms mdpi.comresearchgate.net. Engineering bacteria to produce modified sugar monomers or incorporate noncanonical amino acids could lead to the creation of copolymers with novel properties mdpi.com.

Furthermore, synthetic biology tools are being developed to engineer microbial cells to combat antibiotic resistance, for instance, by designing genetic circuits that enable bacteria to sense and kill pathogens or disrupt their metabolic pathways nih.gov. This includes engineering bacteria to produce antimicrobial proteins that target the bacterial cell wall nih.govllnl.gov. The ability to engineer bacterial micro-compartments to encapsulate proteins, including potentially cytotoxic antimicrobial proteins, offers a platform for synthetic biology with applications in biopharmaceutical production and bioremediation llnl.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.